An In-depth Technical Guide to the Chemical Properties of 2-Amino-2'-fluorobenzophenone
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-2'-fluorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical characteristics, spectroscopic profile, and synthesis methodologies. It is designed to be a valuable resource for professionals engaged in organic synthesis and drug development.
Chemical and Physical Properties
2-Amino-2'-fluorobenzophenone, with the CAS number 1581-13-1, is a substituted benzophenone featuring an amino group on one phenyl ring and a fluorine atom on the other.[1][2] This arrangement of functional groups imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of 2-Amino-2'-fluorobenzophenone
| Property | Value | Reference(s) |
| IUPAC Name | (2-aminophenyl)-(2-fluorophenyl)methanone | [1] |
| CAS Number | 1581-13-1 | [1] |
| Molecular Formula | C₁₃H₁₀FNO | [1] |
| Molecular Weight | 215.22 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 126-128 °C | [3][4] |
| Boiling Point | 401.9 ± 30.0 °C (Predicted) | [4][5][] |
| Solubility | Practically insoluble in water. Soluble in polar organic solvents such as ethanol and DMSO. | [3][7] |
Spectroscopic Data
The spectroscopic profile of 2-Amino-2'-fluorobenzophenone is crucial for its identification and quality control. Below is a summary of its expected spectral characteristics. While detailed spectra for this specific compound are not widely published, the data is inferred from publicly available information and comparison with structurally similar compounds.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of 2-Amino-2'-fluorobenzophenone.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 6.5 - 7.8 | Multiplet | Aromatic Protons |
| ~ 5.0 - 6.0 | Broad Singlet | -NH₂ Protons |
Note: The chemical shifts of the aromatic protons will be complex due to the substitution pattern and coupling between protons and with the fluorine atom. The amino protons are expected to appear as a broad signal that is exchangeable with D₂O.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (Ketone) |
| ~ 160 (doublet, J ≈ 250 Hz) | Carbon attached to Fluorine |
| ~ 115 - 150 | Aromatic Carbons |
Note: The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbon signals will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 3500 | N-H Stretch (Amine) |
| 3000 - 3100 | C-H Stretch (Aromatic) |
| ~ 1650 | C=O Stretch (Ketone) |
| 1500 - 1600 | C=C Stretch (Aromatic) |
| 1200 - 1300 | C-N Stretch (Amine) |
| 1100 - 1200 | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 215 | [M]⁺ (Molecular Ion) |
| 120 | [C₇H₅FO]⁺ |
| 92 | [C₆H₆N]⁺ |
Note: The molecular ion peak is expected at m/z 215. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.
Experimental Protocols
Synthesis of 2-Amino-2'-fluorobenzophenone
A common synthetic route to 2-Amino-2'-fluorobenzophenone involves a two-step process: a Friedel-Crafts acylation followed by the reduction of a nitro group.[3]
Step 1: Friedel-Crafts Acylation to form 2-Nitro-2'-fluorobenzophenone
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride).[3]
-
Addition of Acyl Chloride: Cool the mixture to 0-5 °C. Slowly add 2-nitrobenzoyl chloride dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Reduction of the Nitro Group to form 2-Amino-2'-fluorobenzophenone
-
Reaction Setup: Dissolve the 2-Nitro-2'-fluorobenzophenone intermediate in a suitable solvent such as ethanol or acetic acid.[3]
-
Reduction: Add a reducing agent. Common methods include:
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up:
-
For catalytic hydrogenation, filter off the catalyst.
-
For chemical reduction, filter to remove the metal salts and neutralize the filtrate.
-
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve a small amount of 2-Amino-2'-fluorobenzophenone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty crystal, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Data Acquisition: Inject a small volume of the solution into the GC-MS system. The compound is separated on a capillary column and then ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
Role in Drug Development
2-Amino-2'-fluorobenzophenone and its derivatives are important intermediates in the synthesis of various pharmaceuticals. While direct involvement in signaling pathways is not documented for this specific compound, its structural scaffold is a key component in several active pharmaceutical ingredients (APIs).
Precursor in Pharmaceutical Synthesis
2-Amino-2'-fluorobenzophenone serves as a crucial building block in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin, which is used to lower cholesterol.[3][8] Additionally, structurally related aminobenzophenones are widely used in the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10] For example, the chlorinated analog, 2-amino-5-chloro-2'-fluorobenzophenone, is a key precursor for the synthesis of Midazolam and Flurazepam.[10] The presence and position of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule.[1]
Caption: Synthetic workflow and application of 2-Amino-2'-fluorobenzophenone.
Caption: General workflow for the spectroscopic analysis of 2-Amino-2'-fluorobenzophenone.
References
- 1. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 13C NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-2'-fluorobenzophenone | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
